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Compound of Interest

Compound Name: 4-Fluoro-2-methylbenzoic acid

Cat. No.: B181733 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Fluoro-2-methylbenzoic acid (CAS No: 321-21-1). It is intended for researchers, scientists,

and professionals in the field of drug development and chemical analysis. This document

presents available experimental data, theoretical predictions for nuclear magnetic resonance

(NMR) and mass spectrometry (MS), detailed experimental protocols, and a logical workflow

for spectroscopic analysis.

Infrared (IR) Spectroscopy
The infrared spectrum of 4-Fluoro-2-methylbenzoic acid reveals key functional groups

present in the molecule. The data presented below is based on an Attenuated Total

Reflectance (ATR) FT-IR spectrum.[1]

Table 1: Principal IR Absorption Bands for 4-Fluoro-2-methylbenzoic Acid
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Wavenumber (cm⁻¹) Intensity Assignment

~3000-2500 Broad
O-H stretch (Carboxylic acid

dimer)

~1700 Strong C=O stretch (Carboxylic acid)

~1610, ~1500 Medium-Strong C=C stretch (Aromatic ring)

~1300 Medium C-O stretch (Carboxylic acid)

~1250 Strong C-F stretch (Aryl fluoride)

~900 Medium
O-H bend (out-of-plane,

Carboxylic acid dimer)

Note: The exact peak positions are estimated from the available spectrum image.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for 4-Fluoro-2-methylbenzoic acid is not readily available in public

spectral databases. The following tables present predicted ¹H and ¹³C NMR chemical shifts.

These predictions are based on established principles of NMR spectroscopy and computational

models.

¹H NMR Spectroscopy (Predicted)
Table 2: Predicted ¹H NMR Chemical Shifts for 4-Fluoro-2-methylbenzoic Acid (Predicted for

a 400 MHz spectrometer in CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.0 - 12.0 Singlet, Broad 1H COOH

~7.95 Doublet of doublets 1H H-6

~7.05 Doublet of doublets 1H H-5

~6.95 Triplet of doublets 1H H-3

~2.60 Singlet 3H CH₃

¹³C NMR Spectroscopy (Predicted)
Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Fluoro-2-methylbenzoic Acid (Predicted for

a 100 MHz spectrometer in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~172 C=O (Carboxylic acid)

~164 (d, ¹JCF ≈ 250 Hz) C-F (C-4)

~142 (d, ³JCF ≈ 8 Hz) C-CH₃ (C-2)

~132 (d, ³JCF ≈ 9 Hz) C-H (C-6)

~128 C-COOH (C-1)

~118 (d, ²JCF ≈ 21 Hz) C-H (C-5)

~115 (d, ²JCF ≈ 22 Hz) C-H (C-3)

~22 CH₃

Note: The predicted coupling constants (J) with fluorine are included for the ¹³C NMR data.

Mass Spectrometry (MS)
An experimental mass spectrum for 4-Fluoro-2-methylbenzoic acid is not available in the

searched databases. The following table details the theoretical molecular ion and a plausible
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fragmentation pattern under Electron Ionization (EI). The molecular weight of 4-Fluoro-2-
methylbenzoic acid is 154.14 g/mol .[2]

Table 4: Theoretical Mass Spectrometry Fragmentation of 4-Fluoro-2-methylbenzoic Acid

m/z Ion Formula Identity/Origin

154 [C₈H₇FO₂]⁺• Molecular Ion (M⁺•)

137 [C₈H₆FO]⁺ Loss of •OH (M - 17)

109 [C₇H₆F]⁺ Loss of •COOH (M - 45)

95 [C₆H₄F]⁺
Loss of CO from m/z 123 (not

listed) or other pathways

Experimental Protocols
The following are detailed, representative protocols for the acquisition of the spectroscopic data

discussed.

FT-IR Spectroscopy (ATR Method)
Instrument: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27,

equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., DuraSamplIR II) is

used.[2]

Sample Preparation: A small amount of solid 4-Fluoro-2-methylbenzoic acid is placed

directly onto the ATR crystal.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is collected.

The solid sample is placed on the crystal, and pressure is applied to ensure good contact.

The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.
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Cleaning: After analysis, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol

or acetone) and dried.

NMR Spectroscopy
Sample Preparation:

Approximately 5-10 mg of 4-Fluoro-2-methylbenzoic acid is dissolved in ~0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz) is used.

¹H NMR Acquisition:

The spectrometer is tuned and the magnetic field is shimmed for homogeneity.

A standard proton pulse sequence is used.

Parameters such as acquisition time, relaxation delay, and number of scans are optimized

to ensure good signal-to-noise and accurate integration.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is typically used to simplify the spectrum and

enhance sensitivity through the Nuclear Overhauser Effect (NOE).

A larger number of scans is usually required due to the lower natural abundance and

smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are

referenced to TMS at 0 ppm.

Electron Ionization Mass Spectrometry (EI-MS)
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Sample Introduction: A small amount of the solid sample is introduced into the ion source,

often via a direct insertion probe. The sample is heated to ensure volatilization.

Ionization: The gaseous molecules are bombarded with a beam of electrons, typically at 70

eV. This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 4-Fluoro-2-methylbenzoic acid.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Fluoro-2-methylbenzoic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181733#spectroscopic-data-of-4-fluoro-2-
methylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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